molecular formula C10H16Cl2N2O2 B1428206 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride CAS No. 1361115-98-1

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride

Cat. No.: B1428206
CAS No.: 1361115-98-1
M. Wt: 267.15 g/mol
InChI Key: ALZFIBQNYIZQCQ-UHFFFAOYSA-N
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Description

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group, a morpholine ring, and a hydroxyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-4-hydroxypyridine with morpholine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Chemical Reactions Analysis

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride can be compared with other similar compounds, such as:

    2-Methyl-4-hydroxypyridine: This compound shares the pyridine ring structure but lacks the morpholine substitution.

    Morpholine derivatives: Compounds with a morpholine ring but different substituents on the pyridine ring.

    Pyridine derivatives: Various compounds with different substituents on the pyridine ring, providing a range of chemical properties.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-methyl-6-morpholin-2-yl-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-7-4-8(13)5-9(12-7)10-6-11-2-3-14-10;;/h4-5,10-11H,2-3,6H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFIBQNYIZQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride

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